molecular formula C19H24N4O2 B2976300 2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2198884-43-2

2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2976300
CAS RN: 2198884-43-2
M. Wt: 340.427
InChI Key: JPARLSSDOVESRC-UHFFFAOYSA-N
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Description

2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Antidepressant and Nootropic Agents : A study explored the synthesis and pharmacological activity of compounds involving azetidinones, specifically evaluating their antidepressant and nootropic activities. These compounds, which include structures related to the chemical , were found to possess potential as central nervous system (CNS) active agents, suggesting their use in developing more potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Chemical Properties

  • Bicyclic Gamma-Lactams Synthesis : Research into the synthesis of bicyclic gamma-lactams from monocyclic beta-lactams, which involve structures similar to the specified chemical, revealed the transformation of cis-4-(1-Chloro-1-methylethyl)-1-(omega-hydroxyalkyl)azetidin-2-ones into novel bicyclic gamma-lactams. This process is crucial for understanding the chemical behavior and potential applications of related compounds (Dekeukeleire, D’hooghe, & Kimpe, 2009).

Antimicrobial Activity

  • Synthesis for Antimicrobial Agents : A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material. These compounds, related to the chemical , showed significant antibacterial and antifungal activities, comparable to standard drugs. This indicates the potential of these compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Cancer Treatment Applications

  • Selective Estrogen Receptor Degraders and Antagonists : A study reported the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer. Compounds structurally related to the specified chemical showed promising results in degrading ERα in cell lines, leading to their progression into clinical trials (Scott et al., 2020).

Neurological Applications

  • Nicotinic Acetylcholine Receptor Binding : Research on the binding properties of azetidine derivatives to nicotinic acetylcholine receptors (nAChR) indicates their potential use in neuroscience. The study highlighted the in vivo binding characteristics of these compounds, showing their suitability for brain imaging of nAChRs with PET (Doll et al., 1999).

properties

IUPAC Name

2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18-6-5-17(16-4-3-9-20-10-16)21-23(18)13-15-11-22(12-15)14-19(25)7-1-2-8-19/h3-6,9-10,15,25H,1-2,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARLSSDOVESRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CC(C2)CN3C(=O)C=CC(=N3)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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